N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents . Microwave-assisted synthesis is also a popular method due to its efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups to the benzamide or cyclopentyl moieties .
Scientific Research Applications
N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a drug candidate due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to various enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor antagonist containing a tetrazole ring.
Candesartan: Another angiotensin II receptor antagonist with a tetrazole moiety.
RDX: A high explosive with a different structure but similar nitrogen-rich characteristics.
Uniqueness
N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific combination of a cyclopentyl group, a tetrazole ring, and a benzamide moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H17N5O |
---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
N-cyclopentyl-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H17N5O/c1-10-16-17-18-19(10)13-8-6-11(7-9-13)14(20)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,20) |
InChI Key |
ZOMQQQYFRCMAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.